molecular formula C4H8N2O2 B089737 Succinamide CAS No. 110-14-5

Succinamide

Cat. No. B089737
CAS RN: 110-14-5
M. Wt: 116.12 g/mol
InChI Key: SNCZNSNPXMPCGN-UHFFFAOYSA-N
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Description

Succinimide is an organic compound with the formula (CH2)2(CO)2NH . This white solid is used in a variety of organic syntheses, as well as in some industrial silver plating processes . Several succinimides are used as anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide .


Synthesis Analysis

Succinimide may be prepared by thermal decomposition of ammonium succinate . A manganese pincer complex catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . An economical and practical method for the synthesis of a wide range of imide derivatives has been developed by using inexpensive and readily available reagents under mild conditions .


Molecular Structure Analysis

Succinimide is a crystalline cyclic imide C4H5NO2 . The structure of succinimide contains a five-membered ring with two negatively charged carbonyl oxygen atoms .


Chemical Reactions Analysis

Aspartic acid (Asp) residues are prone to nonenzymatic isomerization via a succinimide (Suc) intermediate . The reaction pathway of Suc residue formation from Asp residues catalyzed by two water molecules has been studied .


Physical And Chemical Properties Analysis

Succinimide is a colorless needle-like crystal or thin flake with a sweet taste . It has a relative density of 1.412 (16 ℃), a melting point of 125127 ℃, and a boiling point of 287289 ℃ . It is soluble in water, alcohol, or sodium hydroxide solution, but insoluble in ether and chloroform .

Scientific Research Applications

  • Succinamide compounds like β-phenylethylamide of 2-oxysuccinanyl acid (β-PhEA-OSAA) have shown potential in influencing metabolic homeostasis, particularly in antidiabetic properties. They stimulate energy metabolism, reduce nitric oxide synthase metabolism, and affect the antioxidant system in rats (Palagina, 2018).

  • Succinamide derivatives have been identified as inhibitors of caspase-1 (IL-1β converting enzyme), indicating their potential for treating conditions like stroke, inflammatory diseases, and Alzheimer’s disease (Expert Opinion on Therapeutic Patents, 2000).

  • Novel succinamide derivatives have shown neuroprotective potential against scopolamine-induced neurodegeneration, suggesting their use in treating neurodegenerative diseases. These compounds were effective in ameliorating biochemical and immunohistochemical alterations induced by scopolamine (Iqbal et al., 2020).

  • Certain N-substituted succinamides have demonstrated antitumor activity, indicating their potential as antitumor agents (Hadizadeh et al., 2007).

  • Succinamides, particularly in sub-toxic doses, have been found to influence hemostasis, primarily through their effects on nitric oxide metabolism and platelet and coagulation hemostasis (Palagina et al., 2016).

  • Succinamide derivatives have been used in DNA synthesis for mismatch recognition, highlighting their potential in molecular biology and biotechnology (Sun et al., 2020).

  • Succinate, a related compound, has been recognized for its role in tumorigenesis and progression, indicating the importance of understanding succinate-related pathways in cancer research (Zhao et al., 2017).

Safety And Hazards

Succinimide should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Succinimide derivatives have been synthesized and investigated for their neuroprotective potential against scopolamine-induced neuronal injury . The addition of a new functional group into the succinimide ring, which further modifies the spectroscopic and pharmacological properties of resultant derivatives, is a characteristic feature of succinimide .

properties

IUPAC Name

butanediamide
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InChI

InChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SNCZNSNPXMPCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(=O)N
Source PubChem
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Molecular Formula

C4H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID4059382
Record name Butanediamide
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Molecular Weight

116.12 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name Succinamide
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Vapor Pressure

0.0000104 [mmHg]
Record name Succinamide
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Product Name

Succinamide

CAS RN

110-14-5
Record name Succinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,390
Citations
V Janganati, J Ponder, S Thakkar, CT Jordan… - Bioorganic & medicinal …, 2017 - Elsevier
A series of succinamide derivatives of melampomagnolide B have been synthesized by coupling MMB monosuccinate (2) with various heterocyclic amines to afford compounds 3a–3l. …
Number of citations: 20 www.sciencedirect.com
C Aleman, E Navarro, J Puiggali - The Journal of Organic …, 1995 - ACS Publications
An ab initio quantum mechanical study of the conformational preferences on,/'-diinethyl-succinamide has been performed at the HF/6-31G", HF/6-31++ G", MP2/6-31G*, MP3/6-31G*, …
Number of citations: 60 pubs.acs.org
DR Davies, RA Pasternak - Acta Crystallographica, 1956 - scripts.iucr.org
The structure of succinamide has been refined to a high degree of precision by three-dimensional Fo~ Lrier and least-squares methods. In this structure the molecules are planar and …
Number of citations: 51 scripts.iucr.org
S Iqbal, FA Shah, K Naeem, H Nadeem, S Sarwar… - Biomolecules, 2020 - mdpi.com
Oxidative stress-mediated neuroinflammatory events are the hallmark of neurodegenerative diseases. The current study aimed to synthesize a series of novel succinamide derivatives …
Number of citations: 48 www.mdpi.com
BT Gowda, S Foro, PA Suchetan… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C16H16N2O6S2, the conformation of the N—C bonds in the C—SO2—NH—C(O)—C segments have gauche torsions with respect to the S=…
Number of citations: 2 scripts.iucr.org
H Petersen, T Merdan, K Kunath, D Fischer… - Bioconjugate …, 2002 - ACS Publications
A biodegradable gene transfer vector has been synthesized by linking several low molecular weight (MW) polyethylenimine (PEI, 1200 Da) blocks using an oligo(l-lactic acid-co-…
Number of citations: 152 pubs.acs.org
TM Subrahmanya, NS Naik, M Padaki… - Journal of Applied …, 2019 - Wiley Online Library
A novel polymer poly(4,4′‐biphenylene sulfonyl succinamide) (PBSS) was synthesized via polycondensation reaction. Succinyl chloride and 4‐aminophenyl sulfone were used as …
Number of citations: 11 onlinelibrary.wiley.com
N Xi, C Hale, MG Kelly, MH Norman, M Stec… - Bioorganic & medicinal …, 2004 - Elsevier
… on the left side of the succinamide core, we used the tertiary … set of amines as appendages to the succinamide core. (Table 2). … Selectivity for many of the succinamide analogues were …
Number of citations: 43 www.sciencedirect.com
X Jiang, Q Wang, B Li, S Li, XZ Kong - Chinese Journal of Polymer …, 2023 - Springer
Conventional fluorescent polymers are featured by large conjugation structures. In contrast, a new class of fluorescent polymers without any conjugations is gaining great interest in …
Number of citations: 6 link.springer.com
MV Bazunova, AS Shurshina, VV Chernova… - Russian Journal of …, 2016 - Springer
… succinamide solutions. A study of the molecular and supramolecular organization of chitosan succinamide … are aggregates of chitosan succinamide macromolecules formed in the mixed …
Number of citations: 24 link.springer.com

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